Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-3-methoxybenzaldehyde with 2,7,7-trimethyl-4,5,6,7-tetrahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with new substituents replacing the chloro group.
Scientific Research Applications
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: A closely related compound with similar structural features.
4-Chloro-2-methoxyphenol: Shares the chloro and methoxy substituents but lacks the quinoline core.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine: Another compound with chloro and methoxy groups but a different core structure.
Uniqueness
This compound is unique due to its combination of functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853328-40-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H21ClN2O2 |
Molecular Weight | 356.8 g/mol |
CAS Number | 853328-40-2 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The compound features a hexahydroquinoline core, which is known for its various pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit promising anticancer properties. For example, research on related compounds indicated that certain derivatives could significantly enhance the sensitivity of resistant cancer cells to doxorubicin (DXR) by reversing multidrug resistance (MDR). Specifically:
- Compound 5c showed a notable increase in intracellular accumulation of rhodamine 123 (Rh123) in resistant MES-SA/Dx5 cells, indicating effective MDR reversal.
- The IC50 values for DXR were reduced by up to 88.7% when combined with these derivatives at specific concentrations .
The mechanism through which these compounds exert their effects often involves interaction with P-glycoprotein (P-gp), a key player in drug transport and resistance. Molecular dynamics simulations revealed that active compounds formed multiple hydrogen bonds with critical residues in P-gp, suggesting a competitive inhibition mechanism that enhances drug accumulation within resistant cells .
Cytotoxicity Profile
In assessing the safety profile of this compound:
- Cytotoxicity assays conducted on HEK293 cells (a non-cancerous cell line) showed that most derivatives exhibited no significant cytotoxicity at concentrations up to 25 µM, maintaining cell viability above 80% .
Study on Calcium Channel Modulation
A study focusing on calcium channel modulation demonstrated that hexahydroquinoline derivatives could influence calcium signaling pathways. The research indicated that these compounds might act as calcium antagonists in rat ileum tissues . This suggests potential applications in treating conditions linked to calcium dysregulation.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of related compounds revealed that specific substitutions on the hexahydroquinoline scaffold significantly influence biological activity. The presence of electron-withdrawing groups at certain positions was found to enhance anticancer efficacy and MDR reversal activity .
Properties
CAS No. |
853328-40-2 |
---|---|
Molecular Formula |
C21H24ClNO4 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H24ClNO4/c1-11-16(20(25)27-5)17(12-7-6-8-15(26-4)19(12)22)18-13(23-11)9-21(2,3)10-14(18)24/h6-8,17,23H,9-10H2,1-5H3 |
InChI Key |
UXDAKVIHQFKNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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